![molecular formula C27H15ClN2O2 B2686242 2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one CAS No. 865376-40-5](/img/structure/B2686242.png)
2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline moiety fused with a benzochromenone system, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Phenyl and Chloro Groups: The phenyl and chloro substituents can be introduced through electrophilic aromatic substitution reactions.
Formation of the Benzochromenone System: The benzochromenone system can be synthesized by the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Final Coupling Reaction: The final step involves the coupling of the quinazoline core with the benzochromenone system, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Numerous studies have reported the anticancer properties of quinazoline derivatives, including the compound . Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated a series of quinazoline derivatives for their cytotoxic effects on human tumor cell lines, including breast cancer (MCF-7), lung carcinoma (A549), and glioblastoma (U87-MG). The results showed significant inhibition of cell proliferation, with some derivatives demonstrating IC50 values below 10 µM against MCF-7 cells .
Cell Line | IC50 Value (µM) | Compound Tested |
---|---|---|
MCF-7 | <10 | Quinazoline Derivative A |
A549 | <15 | Quinazoline Derivative B |
U87-MG | <20 | Quinazoline Derivative C |
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Studies have shown that quinazoline derivatives can inhibit the growth of various bacterial strains.
- Case Study : In vitro assays demonstrated that certain quinazoline derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .
Anti-inflammatory Effects
Research indicates that compounds similar to 2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one possess anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. It can also interact with receptors on the surface of cells, modulating their signaling pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds such as 2-phenylquinazoline and 4-chloroquinazoline share structural similarities with 2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one.
Benzochromenone Derivatives: Compounds like 3H-benzo[f]chromen-3-one and its substituted derivatives are structurally related.
Uniqueness
This compound is unique due to the combination of the quinazoline and benzochromenone moieties in a single molecule. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.
Biologische Aktivität
The compound 2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and results from various studies.
Chemical Structure
The structure of the compound is characterized by a quinazoline moiety fused with a benzochromenone core. This unique combination may contribute to its diverse biological activities.
Pharmacological Activities
Recent studies have highlighted several biological activities associated with this compound, including:
-
Antitumor Activity :
- Research indicates that derivatives of quinazoline and chromenone exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown potent inhibitory effects on tumor growth in vitro and in vivo models, particularly against breast cancer cells such as MDA-MB-231 .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Kinases : Many quinazoline derivatives are known to inhibit various kinases involved in cell proliferation and survival pathways, making them potential candidates for cancer therapy.
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as the MAPK/ERK pathway, which is critical in cancer progression and inflammation .
Case Studies
Several case studies have investigated the efficacy and safety of this compound:
- In Vitro Studies :
- In Vivo Models :
Data Tables
Below is a summary table presenting the biological activities observed in various studies:
Eigenschaften
IUPAC Name |
2-(6-chloro-4-phenylquinazolin-2-yl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15ClN2O2/c28-18-11-12-23-21(14-18)25(17-7-2-1-3-8-17)30-26(29-23)22-15-20-19-9-5-4-6-16(19)10-13-24(20)32-27(22)31/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFFQVYHUQQTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.